Choline orotate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

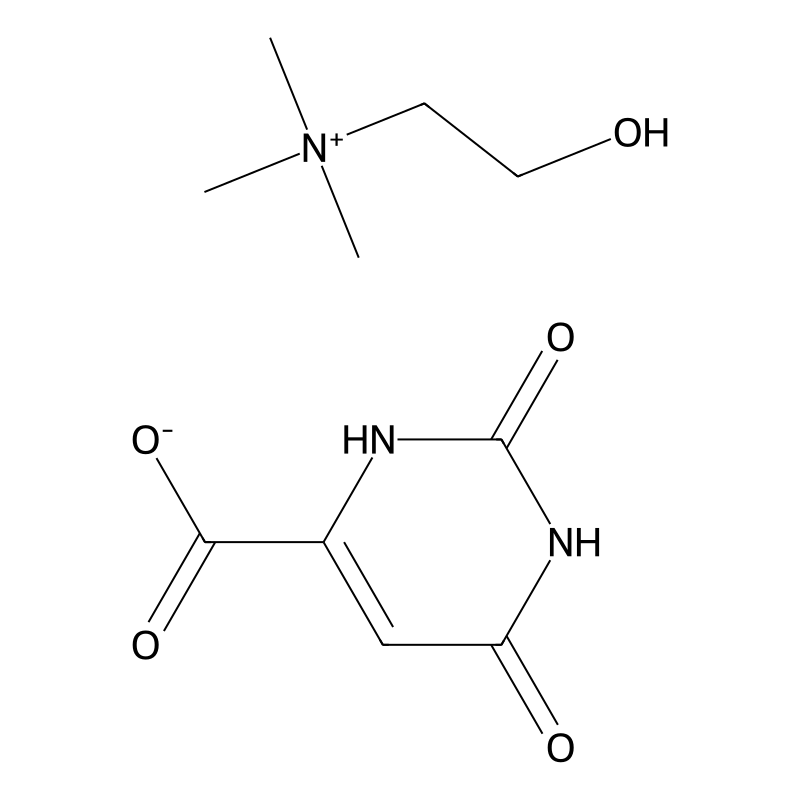

Choline orotate is a compound formed by the combination of choline and orotic acid. Choline, an essential nutrient, plays a critical role in various physiological processes, including neurotransmitter synthesis, cell membrane integrity, and lipid metabolism. Orotic acid, on the other hand, is involved in the biosynthesis of nucleotides and nucleic acids. The combination of these two compounds enhances their individual benefits, making choline orotate a unique supplement with potential applications in health and wellness .

- Oxidation: This compound can be oxidized to form betaine, which is significant in methylation processes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Though less common, choline orotate can participate in reduction reactions under specific conditions, often using sodium borohydride as a reducing agent.

- Substitution: It can also engage in substitution reactions, particularly in the presence of strong nucleophiles like sodium hydroxide or potassium hydroxide .

Major Products Formed- Oxidation: Betaine

- Reduction: Various reduced forms of choline orotate

- Substitution: Various substituted derivatives depending on the nucleophile used.

Choline orotate can be synthesized through straightforward methods:

- Basic Synthesis:

- Dissolve orotic acid in a suitable solvent (water or ethanol).

- Add choline chloride to the solution.

- Heat the mixture to facilitate the reaction, resulting in choline orotate.

- Industrial Production:

Studies on choline orotate's interactions focus on its effects with other compounds:

- It may interact favorably with other supplements aimed at enhancing cognitive function.

- Research indicates that it could work synergistically with other nutrients involved in neurotransmitter synthesis and metabolic pathways.

Choline orotate shares similarities with several other compounds but stands out due to its unique combination of components. Here are some comparable compounds:

| Compound | Description | Unique Features |

|---|---|---|

| Choline Bitartrate | A common choline salt used as a dietary supplement. | Primarily provides choline without additional benefits. |

| Alpha-Glycerylphosphorylcholine | A highly bioavailable form of choline that crosses the blood-brain barrier. | Focuses on cognitive enhancement through bioavailability. |

| Citicoline (CDP-Choline) | Another bioavailable form supporting cognitive function. | Enhances brain health but lacks the nucleotide support of choline orotate. |

Uniqueness of Choline Orotate

Biosynthetic Precursors: Choline and Orotic Acid Interplay

Choline orotate is synthesized through the ionic interaction of choline, a quaternary ammonium compound, and orotic acid, a pyrimidinecarboxylic acid. Choline, an essential nutrient, serves as a precursor for phosphatidylcholine, a critical component of cellular membranes, and acetylcholine, a neurotransmitter vital for neuromuscular signaling. Orotic acid, historically misclassified as vitamin B₁₃, is a central intermediate in the de novo pyrimidine biosynthesis pathway, where it contributes to the synthesis of uridine monophosphate (UMP).

The synthesis of choline orotate occurs via a solvent-mediated reaction, typically in aqueous or ethanolic environments, where choline chloride reacts with orotic acid under controlled thermal conditions. This reaction exploits the ionic affinity between choline’s positively charged trimethylammonium group and orotic acid’s negatively charged carboxylate moiety. Industrially, high-performance liquid chromatography (HPLC) coupled with charged aerosol detection ensures purity by monitoring unreacted precursors and byproducts.

Metabolically, choline and orotic acid exhibit synergistic effects. Choline deficiency disrupts hepatic phosphatidylcholine synthesis, leading to lipid accumulation and impaired very-low-density lipoprotein (VLDL) secretion. Orotic acid supplementation mitigates these effects by enhancing CTP availability, a rate-limiting cofactor for cytidylyltransferases that convert choline phosphate to CDP-choline. This interdependence ensures that choline orotate acts as a metabolic buffer, stabilizing phosphatidylcholine synthesis during fluctuations in choline availability.

Pyrimidine Nucleotide Synthesis Regulation via Orotate-Mediated Pathways

Orotic acid’s primary biochemical role lies in its regulation of pyrimidine nucleotide synthesis. The de novo pathway begins with carbamoyl phosphate and aspartate, culminating in orotic acid through the action of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme linked to the respiratory chain. Orotic acid is then converted to UMP via the cytosolic enzyme UMP synthase, which attaches a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP).

Choline orotate directly influences this pathway by elevating intracellular CTP pools. Studies in rodent models demonstrate that orotic acid supplementation increases hepatic CTP levels by 100%, which stimulates CDP-choline synthesis 4.5-fold. This occurs because CTP serves as a substrate for choline phosphate cytidylyltransferase (CCT), the enzyme catalyzing CDP-choline formation from phosphocholine. Enhanced CDP-choline production drives phosphatidylcholine synthesis, which is critical for membrane biogenesis and lipoprotein assembly.

Table 1: Enzymatic Reactions in CDP-Choline Synthesis

The regulatory role of orotic acid extends to mitochondrial energetics. DHODH, located on the inner mitochondrial membrane, transfers electrons from dihydroorotate to ubiquinone in the electron transport chain (ETC), coupling pyrimidine synthesis to oxidative phosphorylation. Inhibition of ETC complex III reduces DHODH activity, underscoring the interdependence of nucleotide synthesis and mitochondrial bioenergetics.

Mitochondrial Transport Mechanisms of Orotate Derivatives

Mitochondria play a pivotal role in orotic acid metabolism, as DHODH is embedded in the inner mitochondrial membrane and physically associates with respiratory complexes II and III. This localization ensures that orotic acid derivatives, such as dihydroorotate and orotate, are metabolically channeled between the mitochondrial matrix and cytosol.

Dihydroorotate, synthesized in the cytosol, is transported into mitochondria via the mitochondrial dihydroorotate carrier (DHC), a member of the solute carrier (SLC) family. Inside mitochondria, DHODH oxidizes dihydroorotate to orotic acid, transferring electrons to ubiquinone and contributing to the proton gradient driving ATP synthesis. Orotic acid is then exported to the cytosol, where it enters the pyrimidine salvage pathway or complexes with choline to form choline orotate.

Table 2: Mitochondrial Transporters Linked to Orotate Metabolism

| Transporter | Substrate | Direction | Function |

|---|---|---|---|

| DHC | Dihydroorotate | Cytosol → Matrix | Feeds DHODH reaction |

| Orotate carrier | Orotic acid | Matrix → Cytosol | Supplies cytosolic UMP synthase |

| Choline transporter | Choline | Cytosol → Matrix | Supports mitochondrial membrane synthesis |

Experimental Hepatosteatosis Intervention Strategies

Choline orotate demonstrates significant therapeutic potential in preclinical models of hepatic steatosis through multiple mechanistic pathways. The orotic acid component enhances cytidine triphosphate levels and accelerates phosphatidylcholine synthesis, while the choline moiety provides essential substrates for very low density lipoprotein formation and lipid export from hepatocytes [1] [2].

In choline-deficient dietary models, animals develop pronounced hepatosteatosis characterized by triglyceride accumulation and impaired lipid metabolism [3] [4]. Experimental studies using choline-deficient diets demonstrate that hepatic steatosis develops within six weeks of dietary restriction, accompanied by elevated serum transaminases and oxidative stress markers [3]. The choline-deficient model recapitulates many features of human non-alcoholic fatty liver disease, including progressive accumulation of triglycerides in hepatocytes and disrupted very low density lipoprotein secretion [5] [6].

Research using orotic acid administration shows enhanced liver cytidine triphosphate levels by twofold and stimulated cytidine diphosphate-choline synthesis rates by 4.5-fold within 24 hours [1] [2]. The orotic acid component functions as a pyrimidine nucleotide precursor, providing essential substrates for phospholipid biosynthesis through the Kennedy pathway [7] [8]. These biochemical changes translate to improved phosphatidylcholine production, which is required for very low density lipoprotein assembly and triglyceride export from liver cells [9] [6].

Choline supplementation studies in experimental models demonstrate reversal of hepatic steatosis through multiple mechanisms. In human cell culture models, choline treatment at concentrations of 35-70 micromolar reduces triglyceride accumulation in hepatocytes exposed to excessive energy substrates [10] [11]. The intervention modulates peroxisomal proliferator-activated receptor alpha methylation status, upregulates carnitine palmitoyl transferase-I expression, and downregulates fatty acid synthase activity [10]. These transcriptional changes promote fatty acid oxidation while reducing lipogenic enzyme activity.

Clinical evidence from parenteral nutrition studies supports the therapeutic efficacy of choline supplementation in reversing hepatosteatosis. Patients receiving total parenteral nutrition who developed fatty liver showed complete resolution of hepatic steatosis following choline chloride administration at doses of 1-4 grams daily for six weeks [12]. Liver density measurements by computed tomography increased from -14.2 to 13.1 Hounsfield units, indicating normalization of hepatic lipid content [12].

| Study Model | Intervention | Duration | Primary Outcome | Reference |

|---|---|---|---|---|

| Choline-deficient diet | C57BL/6 mice | 6 weeks | Hepatic steatosis development | [3] |

| Orotic acid feeding | Rat model | 1-14 days | Enhanced phospholipid synthesis | [1] |

| Human hepatocytes | Choline 35-70 μM | 72 hours | Reduced triglyceride accumulation | [10] |

| Total parenteral nutrition | Choline chloride 1-4 g/day | 6 weeks | Hepatosteatosis resolution | [12] |

The experimental evidence demonstrates that choline orotate addresses hepatosteatosis through coordinated enhancement of phospholipid synthesis and lipid export mechanisms. The dual-action approach targeting both substrate availability and metabolic enzyme function provides comprehensive intervention for fatty liver conditions in preclinical models.

Cognitive Function Restoration in Neurodegenerative Models

Choline orotate exhibits neuroprotective properties in experimental models of cognitive dysfunction and neurodegenerative diseases through enhancement of acetylcholine synthesis and cholinergic neurotransmission. The compound provides choline as a direct precursor for acetylcholine production while orotic acid supports cellular energy metabolism and nucleotide synthesis in neural tissues [13] [14].

Preclinical studies demonstrate that choline supplementation during critical developmental periods produces lasting cognitive benefits. Perinatal choline supplementation from embryonic day 12-17 enhances spatial memory performance in adult rats and prevents age-related cognitive decline [15] [16]. The intervention increases dendritic spine density in hippocampal CA1 and dentate gyrus regions by approximately 30%, indicating enhanced synaptic connectivity [15]. These structural changes correlate with improved acetylcholine content following stimulated release from hippocampal slices [15].

Alzheimer disease models reveal significant therapeutic potential for choline-based interventions. Long-term dietary choline supplementation in amyloid precursor protein/presenilin 1 transgenic mice reduces amyloid plaque accumulation and improves spatial memory performance in Morris water maze testing [14] [17]. The treatment decreases microglial activation markers and reduces alpha7 nicotinic acetylcholine receptor expression in activated microglia, suggesting anti-inflammatory mechanisms [14].

Experimental epilepsy models demonstrate neuroprotective effects of prenatal choline supplementation. In pilocarpine-induced and kainic acid-induced status epilepticus, choline pretreatment attenuates cognitive deficits and reduces seizure-induced hippocampal neurodegeneration [13]. The intervention prevents loss of glutamic acid decarboxylase 65 messenger ribonucleic acid and increases hippocampal levels of nerve growth factor, brain-derived neurotrophic factor, and insulin-like growth factor 1 [13].

Choline transport and acetylcholine synthesis studies reveal that choline availability directly influences neurotransmitter production capacity. Acetylcholine synthesis in brain synaptosomes depends on both choline availability and acetyl coenzyme A production from mitochondrial pyruvate dehydrogenase [18]. The enzyme choline acetyltransferase is not saturated at physiological substrate concentrations, making acetylcholine synthesis rate-dependent on precursor availability [19] [20].

Maternal separation models of early life stress show that choline chloride administration (100 milligrams per kilogram for 21 days) attenuates cognitive deficits and anxiety-like behaviors in adolescent rats [21]. The treatment improves performance in passive avoidance learning, spatial memory testing, and recognition memory tasks [21]. Electrophysiological measurements demonstrate that choline administration restores long-term potentiation in hippocampal CA1 regions of maternally separated animals [21].

| Experimental Model | Choline Treatment | Cognitive Outcome | Neural Mechanism | Reference |

|---|---|---|---|---|

| Prenatal supplementation | Embryonic day 12-17 | Enhanced spatial memory | Increased dendritic spine density | [15] |

| Alzheimer transgenic mice | Long-term dietary | Reduced amyloid plaques | Decreased microglial activation | [14] |

| Status epilepticus | Prenatal treatment | Attenuated cognitive deficits | Preserved GAD65 expression | [13] |

| Maternal separation | 100 mg/kg, 21 days | Improved learning/memory | Restored long-term potentiation | [21] |

Adult choline supplementation studies demonstrate cognitive enhancement in healthy subjects. Chronic choline bitartrate administration improves cognitive performance in novel object recognition, passive avoidance, and Morris water maze tests [22]. The treatment enhances cholinergic neurotransmission, reduces oxidative stress markers, and increases monoamine neurotransmitter levels in brain tissue [22].

Orotic acid administration provides neuroprotective effects independent of choline-related mechanisms. In global cerebral ischemia models using Mongolian gerbils, orotic acid treatment (100-300 milligrams per kilogram) significantly reduces delayed neuronal death in hippocampal CA1 regions [23]. The compound shows a wide therapeutic window, providing protection when administered up to 24 hours after ischemic injury [23]. Electroencephalographic studies demonstrate that orotic acid stabilizes cortical neuronal function and influences cerebral vascular responses [24].

The experimental evidence indicates that choline orotate provides cognitive enhancement through multiple complementary mechanisms. Enhanced acetylcholine synthesis supports cholinergic neurotransmission critical for memory formation, while orotic acid contributes neuroprotective effects through improved cellular energy metabolism and nucleotide availability for neural repair processes.

Metabolic Syndrome Interventions via Dual-Action Pathways

Choline orotate addresses metabolic syndrome components through coordinated modulation of glucose metabolism and lipid homeostasis pathways. The compound's dual-action mechanism involves choline-mediated enhancement of insulin signaling and phospholipid metabolism, combined with orotic acid-stimulated nucleotide synthesis and cellular energy production [25] [26] [27].

Insulin resistance models demonstrate that choline supplementation improves glucose metabolism through multiple cellular mechanisms. In phosphatidylethanolamine N-methyltransferase 2-deficient mice, choline treatment (2 milligrams per milliliter in drinking water for 4 weeks) reduces glucose utilization for fatty acid synthesis and increases muscle glycogen storage [26]. The intervention downregulates lipogenic genes including stearoyl-CoA desaturase 1, fatty acid synthase, sterol regulatory element-binding protein 1c, and diacylglycerol acyltransferase 1/2 [26]. Simultaneously, choline upregulates genes promoting fatty acid oxidation, including carnitine palmitoyl transferase 1, peroxisomal proliferator-activated receptor alpha, and peroxisomal proliferator-activated receptor gamma coactivator 1-alpha [26].

Pancreatic islet studies reveal direct effects of choline on insulin secretion mechanisms. Glucose stimulation (20 millimolar) increases glycerophosphocholine content by 35% within 2 minutes in choline-prelabeled pancreatic islets [28]. Extended glucose exposure with various secretagogues produces 25-50% increases in glycerophosphocholine formation, suggesting enhanced phospholipid turnover during insulin secretion [28]. These changes indicate that phosphatidylcholine hydrolysis participates in glucose-stimulated insulin release through phospholipase C and phospholipase D activities [28].

Choline metabolism alterations in metabolic dysfunction reveal systemic changes in one-carbon metabolism pathways. Non-obese individuals with glucose intolerance show increased choline phosphate and glycerophosphocholine levels, with direct correlations to glucose and glycosylated hemoglobin concentrations [29]. The progression from insulin sensitivity to insulin resistance involves increased flux through cytidine diphosphate-choline and cytidine diphosphate-ethanolamine pathways rather than trimethylamine N-oxide formation [29]. These metabolic shifts suggest that choline utilization patterns change during metabolic dysfunction development.

Hepatic glucose metabolism studies demonstrate that choline and methionine influence gluconeogenic enzyme expression and glucose export from liver cells. Primary bovine hepatocytes exposed to increasing choline chloride concentrations (61-4528 micromolar) show dose-dependent effects on glucose production and cellular glycogen content [27]. The intervention modulates expression of genes controlling glucose oxidation and gluconeogenesis, with differential responses depending on fatty acid availability [27].

Prospective studies link choline metabolites to type 2 diabetes development. Plasma betaine shows inverse associations with incident diabetes risk (odds ratio 0.72 per standard deviation increase), while elevated choline concentrations correlate with increased diabetes incidence [30]. The betaine-to-choline ratio provides a biomarker for metabolic health, with higher ratios indicating better glucose regulation [31] [30].

| Metabolic Parameter | Choline Intervention | Observed Change | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| Muscle glucose metabolism | 2 mg/mL, 4 weeks | Increased glycogen storage | Reduced lipogenesis genes | [26] |

| Insulin secretion | Glucose stimulation | 35% increase in GPC | Enhanced phospholipid turnover | [28] |

| Hepatic glucose export | 61-4528 μM choline | Dose-dependent modulation | Altered gluconeogenic genes | [27] |

| Diabetes risk | Plasma betaine levels | 28% risk reduction | Improved methyl donor status | [30] |

Cardiovascular metabolic markers respond to choline pathway modulation. Circulating choline metabolites, including trimethylamine N-oxide and betaine, influence cardiovascular disease risk through effects on lipid metabolism and inflammatory pathways [31]. The metabolite score combining choline pathway products shows significant associations with acute coronary syndrome risk (odds ratio 3.18 for highest versus lowest quartile) [31].

Skeletal muscle adaptations to choline supplementation involve restoration of cellular signaling pathways disrupted in insulin resistance. Choline treatment activates adenosine monophosphate-activated protein kinase and protein kinase B while inhibiting mechanistic target of rapamycin complex 1 phosphorylation [26]. These signaling changes promote oxidative metabolism and improve insulin sensitivity through enhanced glucose uptake and fatty acid oxidation [26].